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Compound Name: FG 488 BAPTA-2 AM

Cat. No.: B12406892 Get Quote

This guide provides troubleshooting advice and frequently asked questions for calibrating

intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.

Additionally, it addresses the use of non-ratiometric indicators such as FG 488 BAPTA-2 AM.

Fura-2 AM: Ratiometric Calcium Indicator
Fura-2 AM is a widely used, cell-permeable dye for quantifying intracellular calcium levels.[1]

Once inside the cell, esterases cleave the acetoxymethyl (AM) ester groups, trapping the active

Fura-2 molecule.[1][2] Fura-2's key advantage is its ratiometric nature; its fluorescence

excitation maximum shifts from approximately 380 nm in the calcium-free form to 340 nm when

bound to calcium, with an emission peak around 510 nm for both states.[1][3][4] This allows for

the calculation of a ratio of fluorescence intensities (340nm/380nm), which provides a more

accurate measure of intracellular calcium concentration, as it minimizes issues like uneven dye

loading, photobleaching, and variations in cell thickness.[2][5][6][7]
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Property Value References

Excitation Maximum (Ca2+-

bound)
~335-340 nm [3][4]

Excitation Maximum (Ca2+-

free)
~363-380 nm [3][4]

Emission Maximum ~505-510 nm [4][5]

Dissociation Constant (Kd) for

Ca2+
~145 nM [4]

Molecular Weight 1001.85 g/mol
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Fura-2 AM loading and measurement workflow.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using Fura-2 AM for calcium measurement?

A1: Fura-2 AM is a ratiometric fluorescent indicator.[1] Its fluorescence excitation spectrum

shifts upon binding to calcium. The dye is excited at two wavelengths, typically 340 nm (for

calcium-bound Fura-2) and 380 nm (for calcium-free Fura-2), while emission is measured at a

single wavelength, around 510 nm. The ratio of the fluorescence intensities at these two
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excitation wavelengths is then used to calculate the intracellular calcium concentration.[1][3]

This ratiometric measurement corrects for variations in dye concentration, cell thickness, and

photobleaching, leading to more accurate and reliable data.[2][5][6]

Q2: How is the intracellular calcium concentration calculated from the Fura-2 ratio?

A2: The intracellular calcium concentration ([Ca2+]i) is typically calculated using the

Grynkiewicz equation:[5]

[Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

Kd is the dissociation constant of Fura-2 for Ca2+, which is approximately 145 nM.[4]

R is the measured 340/380 nm fluorescence ratio.[5]

Rmin is the 340/380 nm ratio in the absence of calcium.[5]

Rmax is the 340/380 nm ratio at saturating calcium concentrations.[5]

Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and

calcium-saturating conditions, respectively.

Q3: What are the optimal loading conditions for Fura-2 AM?

A3: Optimal loading conditions can vary between cell types.[5] A general starting point is to

incubate cells with 1-5 µM Fura-2 AM for 30-60 minutes at 37°C.[5] It is crucial to empirically

determine the ideal dye concentration and incubation time for your specific cells to achieve

adequate signal without causing cytotoxicity or compartmentalization of the dye into organelles.

[2]

Q4: Can I use Fura-2 AM for long-term imaging studies?

A4: Fura-2 AM is not ideal for long-term imaging due to potential issues with dye leakage from

the cells and photobleaching over extended periods of illumination.[1] For chronic studies,

genetically encoded calcium indicators (GECIs) may be a more suitable option.[1]
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Troubleshooting Guide

Solutions for Weak Signal
Solutions for High Background Solutions for Inaccurate Readings

Weak or No Signal

Poor dye loading

Incorrect filter set

Photobleaching

Optimize loading:
- Increase Fura-2 AM concentration

- Increase incubation time
- Use Pluronic F-127 to aid solubilization

Verify excitation (340/380nm) and emission (~510nm) filters Reduce excitation light intensity or exposure time

High Background Fluorescence

Incomplete de-esterification

Extracellular dye

Autofluorescence

Allow sufficient time (e.g., 30 mins) for de-esterification after loading Wash cells thoroughly after loading to remove external Fura-2 AM Measure and subtract autofluorescence from unstained cells

Inaccurate Calcium Readings

Incorrect calibration parameters (Rmin, Rmax)

Dye compartmentalization

pH sensitivity

Perform in situ or in vitro calibration for each experiment Load cells at a lower temperature to reduce organelle uptake Maintain a stable physiological pH during the experiment

Click to download full resolution via product page

Troubleshooting common issues with Fura-2 AM.

Detailed Experimental Protocols
Protocol 1: Fura-2 AM Loading in Adherent Cells

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency. Ensure

the culture medium is free of phenol red, which can increase background fluorescence.[5]

Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous

DMSO.[5] Store aliquots at -20°C, protected from light and moisture.[5]

Loading Buffer: On the day of the experiment, dilute the Fura-2 AM stock solution to a final

concentration of 1-5 µM in a physiological buffer (e.g., HBSS or Tyrode's solution)

supplemented with 0.02% Pluronic F-127 to aid in dye dispersion.

Cell Loading: Remove the culture medium, wash the cells once with the physiological buffer,

and then add the Fura-2 AM loading buffer.[1]

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[5]
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De-esterification: After loading, wash the cells twice with the physiological buffer to remove

extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in the

dark to allow for complete de-esterification of the Fura-2 AM inside the cells.

Imaging: Mount the coverslip onto an imaging chamber and proceed with fluorescence

imaging, alternating excitation between 340 nm and 380 nm and collecting emission at ~510

nm.[5]

Protocol 2: In Situ Calibration of Intracellular Fura-2

This protocol is performed after loading the cells with Fura-2 AM as described above.

Determine Rmin:

Replace the buffer with a calcium-free buffer containing a calcium chelator like 5 mM

EGTA.

Add a calcium ionophore (e.g., 1 µM ionomycin) to allow the intracellular and extracellular

calcium concentrations to equilibrate.

Measure the 340/380 nm fluorescence ratio. This value represents Rmin.

Determine Rmax:

Replace the buffer with a high calcium buffer (e.g., containing 10 mM CaCl2).

Add the same calcium ionophore (e.g., 1 µM ionomycin).

Measure the 340/380 nm fluorescence ratio. This value represents Rmax.

Determine Sf2 / Sb2:

During the Rmin and Rmax measurements, record the fluorescence intensity at 380 nm

excitation.

Sf2 is the intensity at 380 nm in the calcium-free solution, and Sb2 is the intensity at 380

nm in the calcium-saturating solution.
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Calculation: Use these determined values in the Grynkiewicz equation to calculate [Ca2+]i

from the experimental ratio measurements.

Non-Ratiometric Green Fluorescent Indicators (e.g.,
FG 488 BAPTA-2 AM)
Indicators like FG 488 BAPTA-2 AM and the similar Oregon Green 488 BAPTA-1 AM are

single-wavelength, or intensiometric, calcium indicators.[4] Unlike Fura-2, they do not exhibit a

significant shift in their excitation or emission spectra upon binding calcium. Instead, their

fluorescence intensity increases.

Key Differences from Fura-2
Feature Fura-2 AM

FG 488 BAPTA-2 AM / OG
488 BAPTA-1 AM

Measurement Type Ratiometric
Intensiometric (Single-

Wavelength)

Excitation Dual-wavelength (340/380 nm) Single-wavelength (~490 nm)

Emission ~510 nm ~525 nm

Data Output Ratio of intensities
Change in fluorescence

intensity (ΔF/F0)

Calibration
Allows for absolute [Ca2+]i

calculation

Relative changes in [Ca2+]i;

absolute calibration is

challenging

General Protocol for Use
Loading: Similar to Fura-2 AM, these dyes are loaded as AM esters, typically at a

concentration of 2-20 µM in a suitable buffer with Pluronic F-127 for 30-60 minutes at 37°C.

[4]

Washing and De-esterification: Follow the same washing and de-esterification steps as for

Fura-2 AM.
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Measurement: Excite the dye at its optimal wavelength (e.g., ~490 nm for Oregon Green 488

BAPTA-1 AM) and record the emission intensity (e.g., at ~525 nm).[4]

Data Analysis: Data is typically presented as a change in fluorescence intensity relative to

the baseline: ΔF/F0 = (F - F0) / F0, where F is the fluorescence at a given time point and F0

is the baseline fluorescence.

Troubleshooting and Considerations
Calibration: Absolute calibration to determine [Ca2+]i is more complex and less reliable for

single-wavelength indicators because the signal is dependent on dye concentration, cell

volume, and illumination intensity.[5]

Artifacts: Results can be affected by uneven dye loading, photobleaching, and cell

movement, which are not easily corrected as with ratiometric dyes.[2]

Signal Normalization: It is crucial to establish a stable baseline fluorescence (F0) before

applying a stimulus.

Control Experiments: Perform control experiments to ensure that observed fluorescence

changes are due to calcium and not other factors like pH changes or experimental

manipulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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